Product packaging for 2-Benzyl-2-methylpropanedioic acid(Cat. No.:)

2-Benzyl-2-methylpropanedioic acid

Cat. No.: B12084081
M. Wt: 208.21 g/mol
InChI Key: ZKNCHFIFMHZVCK-UHFFFAOYSA-N
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Description

Structural Context within Substituted Propanedioic Acids

Propanedioic acid, more commonly known as malonic acid, is a simple dicarboxylic acid with the formula CH₂(COOH)₂. The two methylene (B1212753) hydrogens are acidic and can be sequentially replaced by various substituents, leading to a vast family of substituted propanedioic acids. 2-Benzyl-2-methylpropanedioic acid belongs to the subclass of α,α-disubstituted propanedioic acids.

The presence of both a benzyl (B1604629) and a methyl group on the central carbon atom significantly influences the molecule's reactivity and physical properties compared to its monosubstituted or other disubstituted counterparts. The bulky benzyl group introduces steric hindrance, which can direct the outcome of further reactions at the carboxylic acid groups. Electronically, the phenyl ring of the benzyl group can participate in π-stacking interactions, a feature that can be exploited in supramolecular chemistry and materials science.

PropertyValue
IUPAC Name This compound
CAS Number 34917-00-5
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Melting Point 132 °C

Historical Perspectives in Organic Synthesis

The synthesis of substituted propanedioic acids has a rich history rooted in the development of carbanion chemistry. The malonic ester synthesis, a cornerstone of organic chemistry, has been the traditional and most common method for preparing such compounds. This versatile method involves the alkylation of diethyl malonate or other malonic esters.

The preparation of this compound typically follows this classical pathway. The synthesis begins with a monosubstituted malonic ester, diethyl benzylmalonate, which is commercially available or can be prepared by the reaction of diethyl malonate with a benzyl halide. The remaining acidic proton on the α-carbon of diethyl benzylmalonate is then removed by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate subsequently acts as a nucleophile, reacting with a methylating agent like methyl iodide in an Sₙ2 reaction to yield diethyl 2-benzyl-2-methylpropanedioate. nih.gov

The final step to obtain this compound is the hydrolysis of the diethyl ester. This is typically achieved by heating the diester with a strong base, such as sodium or potassium hydroxide (B78521), followed by acidification. This process saponifies the ester groups to carboxylates, and subsequent addition of a strong acid protonates the carboxylates to yield the final dicarboxylic acid. It is worth noting that the hydrolysis of sterically hindered diesters can sometimes be challenging. google.com

Significance in Contemporary Chemical Research

While not a household name, this compound and its ester derivatives serve as important intermediates and building blocks in modern organic synthesis. Their utility lies in the potential to construct more complex molecular architectures.

One notable application is in the synthesis of cyclic compounds. For instance, a Chinese patent describes the use of diethyl 2-benzyl-2-methylmalonate in the preparation of indanone derivatives. Indanones are a class of compounds with a bicyclic structure that are found in a variety of biologically active molecules and are therefore important targets in medicinal chemistry. The synthesis involves the intramolecular cyclization of the malonate derivative, demonstrating its role as a key precursor to these valuable scaffolds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B12084081 2-Benzyl-2-methylpropanedioic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-benzyl-2-methylpropanedioic acid

InChI

InChI=1S/C11H12O4/c1-11(9(12)13,10(14)15)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)(H,14,15)

InChI Key

ZKNCHFIFMHZVCK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Benzyl 2 Methylpropanedioic Acid

Strategies from Methylmalonic Acid Precursors

A primary approach to 2-benzyl-2-methylpropanedioic acid involves the direct modification of readily available methylmalonic acid derivatives. These methods offer a convergent and often efficient route to the target compound.

Benzylation of Methylmalonic Acid Diesters (e.g., Diethyl Ester)

A common and well-established method for the synthesis of this compound diethyl ester involves the alkylation of diethyl methylmalonate. chemspider.comwikipedia.org In this reaction, the acidic α-hydrogen of diethyl methylmalonate is removed by a base, typically sodium ethoxide in ethanol (B145695), to generate a nucleophilic enolate. masterorganicchemistry.comlibretexts.org This enolate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, such as benzyl (B1604629) chloride, to introduce the benzyl group at the α-position. masterorganicchemistry.comresearchgate.net

The reaction is often carried out in a suitable solvent like toluene, and the use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction. researchgate.net The resulting diethyl 2-benzyl-2-methylmalonate can then be hydrolyzed to the desired this compound. prepchem.com This hydrolysis is typically achieved by heating the diester with a strong base, like sodium hydroxide (B78521), followed by acidification. prepchem.com

A specific example involves heating a mixture of diethyl methylmalonate, ground potassium carbonate, potassium iodide, and 18-crown-6 (B118740) in toluene, followed by the dropwise addition of 3-methylbenzyl chloride. prepchem.com After an extended period of stirring at elevated temperatures, the resulting product, diethyl 2-methyl-2-(3-methylbenzyl)-malonate, is isolated by distillation. prepchem.com Subsequent hydrolysis with sodium hydroxide and then acidification yields the dicarboxylic acid. prepchem.com

Reactant 1Reactant 2Base/CatalystSolventProduct
Diethyl methylmalonateBenzyl chlorideSodium ethoxideEthanolDiethyl 2-benzyl-2-methylmalonate
Diethyl methylmalonate3-Methylbenzyl chloridePotassium carbonate, Potassium iodide, 18-crown-6TolueneDiethyl 2-methyl-2-(3-methylbenzyl)-malonate

Preparation from 2-Methylmalononitrile (B1614693) and Benzyl Alcohol via Esterification

An alternative pathway to this compound derivatives involves the use of 2-methylmalononitrile. While direct benzylation of 2-methylmalononitrile can be challenging, a multi-step sequence involving esterification is a viable approach.

A related synthesis starts with 2-cyanopropionic acid, which can be esterified with ethanol in the presence of sulfuric acid to yield diethyl methylmalonate. google.com This diethyl methylmalonate can then be benzylated as described in the previous section.

Another approach involves the reaction of cyclohexenone derivatives with malonic acid derivatives to form 2-(cyclohexenylene) malonic acid derivatives, which are then aromatized to 2-arylmalonic acid derivatives. google.com For instance, a cyclohexenone derivative can undergo a condensation reaction with a malonic acid derivative, followed by an aromatization reaction to yield a 2-aryl malonic acid derivative. google.com

Multi-Step Approaches for 2-Aryl-2-alkyl-Malonic Acids

More elaborate, multi-step syntheses provide greater control and versatility in the preparation of 2-aryl-2-alkyl-malonic acids, including this compound. These methods often involve the sequential introduction of the aryl and alkyl groups.

Esterification of Carboxylic Acid Residues to Benzyl Esters

The synthesis of benzyl esters from carboxylic acids is a key step in many multi-step approaches. A mild and effective method for this transformation utilizes 2-benzyloxy-1-methylpyridinium triflate. nih.gov This reagent, in the presence of triethylamine, mediates the esterification of carboxylic acids without affecting other sensitive functional groups. nih.gov For instance, N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid can be converted to its α-benzyl ester or γ-benzyl ester, which serve as key intermediates in the synthesis of various compounds. nih.gov

Another method for preparing benzyl esters involves the reaction of a carboxylic acid with benzyl alcohol. The transesterification of diethyl malonate with benzyl alcohol, catalyzed by modified zirconia, can produce dibenzyl malonate and benzyl ethyl malonate. researchgate.net

The synthesis of 2-benzyloxypyridine, a precursor to the aforementioned pyridinium (B92312) reagent, can be achieved by heating benzyl alcohol with 2-chloropyridine (B119429) and potassium hydroxide in toluene. beilstein-journals.org

Carboxylic AcidEsterification ReagentProduct
Generic Carboxylic Acid2-Benzyloxy-1-methylpyridinium triflate, TriethylamineBenzyl Ester
Diethyl malonateBenzyl alcohol, Modified zirconia catalystDibenzyl malonate, Benzyl ethyl malonate

Conversion to Dibenzyl Malonates via Alkylation of Chiral Carbon Centers

The construction of chiral malonates with a quaternary carbon center can be achieved through the α-alkylation of malonate derivatives. frontiersin.orgnih.govnih.gov Phase-transfer catalysis is an efficient method for the enantioselective α-alkylation of substrates like 2,2-diphenylethyl tert-butyl α-methylmalonates. frontiersin.orgnih.govnih.govfrontiersin.org Using a chiral phase-transfer catalyst, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, high chemical yields and excellent enantioselectivities can be obtained. frontiersin.orgnih.govnih.gov

The resulting chiral α,α-dialkylmalonates are versatile building blocks. frontiersin.orgnih.govnih.gov For example, iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates with trisubstituted allylic electrophiles can generate enantioenriched all-carbon quaternary stereocenters. organic-chemistry.org

Hydrogenation of Dibenzyl Malonic Esters to Free Acids

The final step in many multi-step syntheses is the deprotection of the ester groups to yield the free carboxylic acid. Catalytic hydrogenation is a common method for removing benzyl ester protecting groups. nih.govfrontiersin.org For example, chiral α,α-dialkylmalonates can be selectively modified to chiral malonic monoacids by catalytic hydrogenation. nih.govfrontiersin.org

The hydrogenation of aromatic esters, such as those containing a phenyl ring, has been studied in the context of liquid organic hydrogen carriers. mdpi.com The hydrogenation of dibenzyltoluene, for instance, has been investigated using various catalysts, with Raney-Ni showing high activity. researchgate.netresearchgate.net The reaction pathway for the hydrogenation of dibenzyltoluene has been elucidated using 1H-NMR spectroscopy, revealing a preference for side-ring hydrogenation followed by middle-ring hydrogenation. rsc.orgrsc.org These studies provide insights into the conditions and catalysts suitable for the hydrogenation of benzylic compounds.

Starting MaterialCatalystProduct
Chiral α,α-dialkylmalonatesHydrogenChiral malonic monoacids
DibenzyltolueneRaney-NiPerhydro-dibenzyltoluene
DibenzyltolueneRu/Al2O3Perhydro-dibenzyltoluene

Synthesis of Substituted Malonic Acid Half Esters (SMAHOs) with Benzyl Moieties

The synthesis of mono-substituted malonic acid half oxyesters (SMAHOs) represents a versatile approach to obtaining precursors for more complex molecules. beilstein-journals.org A common and effective strategy involves a two-step process: the alkylation of a malonate derivative followed by a selective monosaponification of the resulting diester. beilstein-journals.org This method allows for the introduction of various substituents at the malonic position.

The initial alkylation is typically achieved through the nucleophilic substitution of an alkyl halide by a deprotonated malonate. beilstein-journals.org For the introduction of a benzyl group, benzyl halides are utilized as the alkylating agent. The efficiency of this alkylation step is notably high with activated primary alkyl halides like benzyl halides. beilstein-journals.org Following the successful alkylation to form a disubstituted malonate, one of the ester groups is selectively hydrolyzed to yield the desired malonic acid half ester. beilstein-journals.org This monosaponification is a critical step that provides the carboxylic acid functionality necessary for further transformations or for the final product itself. beilstein-journals.org

Alternative strategies for creating benzyl-substituted malonic acid half-esters include Knoevenagel condensation followed by a reduction sequence. beilstein-journals.org These varied approaches provide flexibility in synthesizing SMAHOs with benzyl moieties, starting from readily available and inexpensive materials. beilstein-journals.org

Alkylation Reactions Utilizing Activated Malonic Derivatives

The direct alkylation of activated malonic derivatives is a cornerstone for the synthesis of this compound. This approach often begins with a malonic ester that is first methylated and then benzylated, or vice versa.

One method involves the enantioselective phase-transfer catalysis (PTC) for the α-alkylation of malonates. nih.gov For instance, a malonate substrate can be designed for improved resistance to hydrolysis under the basic conditions of the PTC reaction. nih.gov A general route involves the preparation of α-methylmalonates, which are then subjected to benzylation. nih.gov The synthesis of these α-methylmalonates can start from α-methyl Meldrum's acid, which undergoes transesterification with an alcohol, followed by decarboxylation to produce the corresponding α-methylmalonic acid ester. nih.govfrontiersin.org

The subsequent benzylation of the α-methylmalonate is carried out using a benzyl halide, such as benzyl bromide, in the presence of a base. nih.gov The optimization of reaction conditions, including the choice of solvent, base, and temperature, is crucial for achieving high yields and, in the case of asymmetric synthesis, high enantioselectivity. nih.gov For example, high yields and enantioselectivities have been reported for the benzylation of α-methylmalonates using benzyl bromide and a base like potassium hydroxide. nih.gov

Reactant 1Reactant 2BaseSolventProductYieldEnantiomeric Excess (ee)
α-methylmalonateBenzyl Bromide50% KOH (aq.)Toluene1-Benzyl 3-(tert-butyl) 2-methylmalonate90-99%91-99%

This table presents optimized reaction conditions for the benzylation of an α-methylmalonate derivative via phase-transfer catalysis. nih.gov

Synthesis of Malonic Acid Dichloride Derivatives

While direct information on the synthesis of this compound dichloride is not extensively detailed in the provided context, the synthesis of related malonic acid derivatives provides insight into potential synthetic routes. The conversion of a dicarboxylic acid to its corresponding dichloride is a standard transformation in organic chemistry, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

A plausible pathway to this compound dichloride would first involve the synthesis of this compound itself. This can be achieved through the hydrolysis of the corresponding diester, which is synthesized via the alkylation methods described previously. Once the diacid is obtained, it can be treated with a chlorinating agent.

For example, a process for preparing 2-aryl-2-alkyl-malonic acids involves the hydrogenation of a malonic acid dibenzyl ester to the free acid. google.com This diacid can then, in principle, be converted to the acid dichloride. The stability of the diacid is important, as some substituted malonic acids can be prone to decarboxylation upon heating. The reaction to form the acid dichloride is typically performed under anhydrous conditions to prevent hydrolysis of the product.

Starting MaterialReagentProduct
This compoundThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)2-Benzyl-2-methylpropanedioyl dichloride

This table outlines a general, hypothetical reaction for the synthesis of 2-benzyl-2-methylpropanedioyl dichloride from the corresponding dicarboxylic acid.

Chemical Reactivity and Transformation Mechanisms of 2 Benzyl 2 Methylpropanedioic Acid

Decarboxylation Pathways

The decarboxylation of 2-benzyl-2-methylpropanedioic acid, a dialkyl-substituted malonic acid, involves the removal of one or both of its carboxyl groups. This transformation can be initiated through various methods, including thermal and photochemical approaches.

Photoinduced Hydrodecarboxylation Mechanisms

A modern approach to decarboxylation involves organic photoredox catalysis. nih.govorganic-chemistry.orgresearchgate.netnih.govacs.org This method allows for the direct, catalytic hydrodecarboxylation of malonic acid derivatives, including this compound, into alkanes. nih.govorganic-chemistry.orgresearchgate.netnih.gov The catalytic system typically employs a Fukuzumi acridinium (B8443388) photooxidant and phenyldisulfide as a redox-active co-catalyst. nih.govorganic-chemistry.orgresearchgate.netnih.govacs.org

The proposed mechanism for this photoinduced hydrodecarboxylation proceeds through the following key steps: nih.gov

Deprotonation: The carboxylic acid is deprotonated by a base, such as Hünig's base, to form the carboxylate. nih.govorganic-chemistry.orgresearchgate.netnih.gov

Single Electron Oxidation: The excited state of the acridinium photocatalyst (Mes-Acr-Ph*) oxidizes the carboxylate via a single electron transfer, generating an acyloxyl radical. nih.gov

Decarboxylation: The acyloxyl radical rapidly undergoes decarboxylation, releasing carbon dioxide and forming a carbon-centered radical. The benzyl (B1604629) and methyl substituents on the α-carbon can stabilize this radical intermediate. nih.gov

Hydrogen Atom Abstraction: The resulting carbon-centered radical abstracts a hydrogen atom from a suitable donor, such as thiophenol, to yield the final hydrodecarboxylated product. nih.gov

Kinetic studies have shown that the reaction is first-order with respect to the carboxylate and zero-order in the acridinium catalyst, suggesting that the reaction is light-limiting and that the oxidation of the carboxylate is the turnover-limiting step. nih.govacs.org

Decarboxylation of Dialkyl-Substituted Malonic Acids

Dialkyl-substituted malonic acids like this compound are viable substrates for double decarboxylation reactions. nih.gov The presence of two alkyl groups (in this case, benzyl and methyl) on the alpha-carbon is a key structural feature. The traditional malonic ester synthesis, which involves hydrolysis of a dialkylmalonate ester followed by decarboxylation, is a classic method for preparing substituted carboxylic acids. ucalgary.cawikipedia.orglibretexts.org

The decarboxylation of β-keto acids and malonic acids typically proceeds through a cyclic, concerted transition state, leading to an enol intermediate that then tautomerizes to the final product. masterorganicchemistry.com This process is facilitated by heating. wikipedia.orgmasterorganicchemistry.com Microwave-assisted decarboxylation of malonic acid derivatives has also been developed as a rapid, solvent-free, and catalyst-free method. scirp.org

Influence of Solvent and Reaction Conditions on Decarboxylation Processes

For thermal decarboxylations, a variety of solvents have been employed, often at high temperatures, including xylene, aniline, quinoline, and dioxane. scirp.org The rate of thermal decarboxylation of dicarboxylic acids has been shown to increase with the basicity, polarity, and molar volume of the solvent, with solvent basicity being a determining factor. researchgate.net

Reaction Type Catalyst/Conditions Solvent Key Findings Reference(s)
Photoinduced HydrodecarboxylationFukuzumi acridinium photooxidant, phenyldisulfide, Hünig's base, visible lightTrifluoroethanol (TFE)Efficient double decarboxylation; TFE enhances substrate compatibility and catalyst stability. nih.govorganic-chemistry.orgresearchgate.netnih.gov
Thermal DecarboxylationHeatXylene, aniline, quinoline, dioxaneHigh temperatures are generally required. scirp.org
Microwave-Assisted DecarboxylationMicrowave irradiation (200 W)Solvent-freeRapid and high-yielding decarboxylation in 3-10 minutes. scirp.org

Esterification and Derivatization Reactions

This compound can undergo esterification to form diester derivatives and can also be converted into more reactive intermediates like acid dichlorides for further transformations.

Saponification of Substituted Malonates to Access this compound

The synthesis of this compound is commonly achieved through the hydrolysis, or saponification, of its corresponding dialkyl ester, such as diethyl 2-benzyl-2-methylmalonate. nih.govsigmaaldrich.com This process is a fundamental and efficient method for obtaining substituted malonic acids in good to excellent yields. nih.gov The reaction involves the cleavage of the ester groups under basic conditions, followed by acidification to yield the dicarboxylic acid.

Reaction Scheme for Saponification

Generated code

Where R' is typically an ethyl or methyl group.

The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion (from a base like sodium hydroxide or potassium hydroxide) on the carbonyl carbon of each ester group. This is followed by the elimination of the alkoxide leaving group (e.g., ethoxide), forming a carboxylate salt. The reaction is driven to completion by the subsequent acidification of the disodium (B8443419) salt, which protonates the carboxylate anions to form the final this compound. masterorganicchemistry.com

Standard conditions for this saponification involve reacting the diester with a base like potassium hydroxide in a solvent mixture, such as alcohol and water, at room temperature. nih.gov

Table 1: Reagents and Conditions for Saponification

Reagent/Condition Purpose Typical Example
Substituted Malonate Starting material Diethyl 2-benzyl-2-methylmalonate
Base To hydrolyze the ester linkages Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
Solvent To dissolve reactants Ethanol (B145695)/Water mixture
Acid To protonate the carboxylate salt Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
Temperature Reaction condition Room temperature to reflux

Enolization and Alpha-Carbon Reactivity

The reactivity of the alpha-carbon is a key feature of malonic acid and its derivatives. askthenerd.com The protons on the carbon alpha (adjacent) to the two carbonyl groups are significantly acidic and can be removed by a base to form a resonance-stabilized enolate anion. masterorganicchemistry.comwikipedia.org This enolate is a potent nucleophile and can participate in various reactions, most notably alkylation. askthenerd.com

However, in the case of this compound, the alpha-carbon is quaternary, meaning it is bonded to four other carbon atoms (the methyl group, the benzyl group, and the two carboxyl carbons). Consequently, there are no alpha-hydrogens .

This structural feature has a profound impact on its reactivity:

Lack of Enolization: The compound cannot form a traditional enol or enolate at the alpha-carbon because there are no protons to abstract. libretexts.org Enolization is a critical step for reactions like alpha-halogenation or further alkylation. libretexts.orgmasterorganicchemistry.com

No Further Alpha-Alkylation: Unlike diethyl malonate, which can be sequentially alkylated, this compound cannot be further functionalized at the alpha-carbon via enolate chemistry. wikipedia.org

The reactivity of this compound is therefore centered on the carboxylic acid functional groups themselves, rather than the alpha-carbon.

Functional Group Interconversions

The two carboxylic acid groups of this compound are the primary sites for its chemical transformations. These interconversions allow for the synthesis of a variety of derivatives.

Decarboxylation: As a substituted malonic acid, this compound is susceptible to decarboxylation upon heating. This reaction involves the loss of one of the carboxyl groups as carbon dioxide to form 3-phenyl-2-methylpropanoic acid. masterorganicchemistry.com The reaction proceeds through a cyclic six-membered transition state, which is characteristic of β-keto acids and malonic acids. masterorganicchemistry.com A photoredox-catalyzed method for the double decarboxylation of malonic acid derivatives, including 2-benzyl-2-methylmalonic acid, has also been reported. nih.gov

Esterification: The carboxylic acid groups can be converted to esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using more reactive alkylating agents. For instance, reaction with benzyl alcohol would yield dibenzyl 2-benzyl-2-methylmalonate. nih.gov Various reagents can facilitate this transformation under mild conditions. nih.gov

Conversion to Acid Chlorides: The carboxylic acid groups can be converted to the more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgmasterorganicchemistry.com This produces 2-benzyl-2-methylpropanedioyl dichloride. These acid chlorides are versatile intermediates that can be readily converted into other functional groups like amides and esters. masterorganicchemistry.comvanderbilt.edu The reaction with thionyl chloride proceeds by converting the hydroxyl groups into chlorosulfite intermediates, which are excellent leaving groups. libretexts.org

Table 2: Summary of Functional Group Interconversions

Reaction Reagents Product
Decarboxylation Heat (Δ) 3-Phenyl-2-methylpropanoic acid
Esterification R'OH, H⁺ catalyst Di-ester (e.g., Dibenzyl 2-benzyl-2-methylmalonate)
Acyl Chloride Formation Thionyl Chloride (SOCl₂) 2-Benzyl-2-methylpropanedioyl dichloride

Advanced Spectroscopic Characterization and Elucidation of 2 Benzyl 2 Methylpropanedioic Acid and Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-benzyl-2-methylpropanedioic acid, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for unambiguous structural assignment.

In a typical ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons in the molecule are expected. The acidic protons of the two carboxylic acid groups would appear as a very broad singlet far downfield, often above 10 ppm. The five protons of the phenyl ring on the benzyl (B1604629) group would produce a complex multiplet in the aromatic region, typically between 7.2 and 7.4 ppm.

Due to the quaternary carbon to which they are attached, the two benzylic protons and the three methyl protons would each appear as a sharp singlet. The benzylic protons are expected around 3.2 ppm, while the methyl protons would be further upfield, around 1.5 ppm. The integration of these signals would correspond to a 2H:5H:3H ratio for the benzylic, aromatic, and methyl protons, respectively, confirming the structure. Data from the related compound 2-methylpropanedioic acid supports the expected chemical shift for the methyl group. chemicalbook.comguidechem.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
>10Broad Singlet2HCarboxylic Acid (-COOH)
~7.2 - 7.4Multiplet5HAromatic (C₆H₅)
~3.2Singlet2HBenzylic (-CH₂Ph)
~1.5Singlet3HMethyl (-CH₃)

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. For this compound, seven distinct signals are anticipated. The carbons of the two equivalent carboxylic acid groups would appear significantly downfield, around 175 ppm. The quaternary carbon atom, bonded to the benzyl group, methyl group, and both carboxyl groups, would resonate around 50-60 ppm.

The benzyl group would produce four signals: one for the benzylic carbon (~40 ppm) and three for the aromatic carbons (the ipso-, ortho/meta-, and para-carbons, appearing between ~127 and 138 ppm). The methyl carbon would give a signal in the upfield region, typically around 20 ppm. These assignments are supported by spectral data from analogous compounds such as diethyl 2-benzylpropanedioate and N,N-Dimethyl 3-phenylpropanamide. nih.govrsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~175C=OCarboxylic Acid (-COOH)
~138CAromatic (ipso-C)
~129CHAromatic (ortho/meta-C)
~127CHAromatic (para-C)
~55CQuaternary (-C(CH₃)(CH₂Ph))
~40CH₂Benzylic (-CH₂Ph)
~20CH₃Methyl (-CH₃)

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the distinct vibrations of its carboxylic acid and benzyl moieties.

A key feature is a very broad absorption band stretching from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid. Overlapping this region are the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic methyl and methylene (B1212753) groups (around 2850-2960 cm⁻¹). A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid groups is expected around 1700-1725 cm⁻¹. The presence of the benzene (B151609) ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. This interpretation is consistent with IR data available for the parent compound, benzylmalonic acid. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)VibrationFunctional Group
2500-3300O-H StretchCarboxylic Acid (H-bonded)
3000-3100C-H StretchAromatic
2850-2960C-H StretchAliphatic (CH₂, CH₃)
1700-1725C=O StretchCarboxylic Acid
1450-1600C=C StretchAromatic Ring
1210-1320C-O Stretch / O-H BendCarboxylic Acid

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂O₄), the molecular weight is 208.21 g/mol . chemsrc.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 208.

The fragmentation pattern provides valuable structural information. A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. Other likely fragmentation pathways for this compound include the loss of a carboxyl group (-COOH, 45 Da) to yield a fragment at m/z 163, or decarboxylation (loss of CO₂, 44 Da) to give a fragment at m/z 164. The fragmentation of the related benzylmalonic acid shows prominent peaks at m/z 91 and 148, which can be used as a reference for predicting the fragmentation of its methylated analog. nih.gov High-resolution mass spectrometry (HRMS) can be employed to confirm the exact mass and elemental formula of the molecular ion and its fragments. mdpi.com

Chromatographic Coupling with Spectroscopic Techniques (e.g., GC-MS) for Derivative Analysis

Due to their low volatility and high polarity, dicarboxylic acids like this compound are not well-suited for direct analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov To overcome this, they are typically converted into more volatile and thermally stable derivatives, such as methyl or benzyl esters, prior to analysis. nih.gov

The derivatized sample, for instance, diethyl 2-benzyl-2-methylpropanedioate, can then be injected into the GC-MS system. The gas chromatograph separates the derivative from other components of a mixture based on its boiling point and interaction with the column's stationary phase. nih.govchempap.org As the separated component elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum of the eluting derivative, allowing for its positive identification based on its molecular ion and fragmentation pattern. This coupling of techniques is a powerful method for the qualitative and quantitative analysis of this compound in complex matrices, following an appropriate derivatization step. jmchemsci.com

Theoretical and Computational Studies on 2 Benzyl 2 Methylpropanedioic Acid

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for determining the stable conformations of molecules. For 2-benzyl-2-methylpropanedioic acid, DFT calculations can identify the various spatial arrangements of its atoms and their relative energies.

The conformational flexibility of this compound arises from the rotation around several single bonds, including the C-C bonds of the propanedioic acid backbone and the bond connecting the benzyl (B1604629) group. These rotations give rise to different conformers, each with a unique geometry and energy. A systematic conformational search followed by geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) can map out the potential energy surface of the molecule. acs.orgnih.gov

Key to the conformational preference of dicarboxylic acids are intramolecular hydrogen bonds. osti.gov In this compound, a hydrogen bond can form between the hydroxyl proton of one carboxylic acid group and the carbonyl oxygen of the other. This interaction can lead to a cyclic, more rigid conformation that is often the global minimum energy structure. Other conformers might feature different hydrogen bonding patterns or be stabilized by weaker van der Waals interactions.

Ab initio molecular dynamics (AIMD) can also be employed to simulate the conformers in different phases, providing a more complete picture of the conformational landscape where intermolecular interactions play a significant role. nih.gov While direct energy minimization with DFT is effective at locating local minima, AIMD can reveal additional conformers that are stabilized by condensed-phase interactions. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)
1 Intramolecular hydrogen bond between carboxylic acid groups0.00
2 Open-chain, extended conformation2.5
3 Gauche conformation of the benzyl group1.2
4 Rotamer of the methyl group3.1

Note: These values are illustrative and represent typical energy differences that might be expected from DFT calculations.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, a primary reaction of interest is its thermal decarboxylation, a common reaction for malonic acid derivatives.

The decarboxylation of substituted propanedioic acids can proceed through various pathways. organic-chemistry.org Computational studies can model these pathways to determine the most energetically favorable route. For instance, the mechanism may involve the formation of an enol intermediate, which then tautomerizes. The presence of substituents, such as the benzyl and methyl groups in this compound, can influence the stability of intermediates and transition states, thereby affecting the reaction rate.

DFT calculations can be used to locate the transition state structures for each step of the proposed mechanism. researchgate.net By calculating the Gibbs free energy of activation (ΔG‡), researchers can predict the feasibility of each pathway. For example, a study on the decarboxylation of pyrrole-2-carboxylic acid using DFT revealed the importance of a proton-catalyzed pathway involving water, which significantly lowered the activation barrier. researchgate.net Similar solvent-assisted mechanisms could be explored for this compound.

Furthermore, computational studies can investigate other potential reactions, such as esterification or anhydride (B1165640) formation, providing a comprehensive understanding of the molecule's chemical reactivity.

Table 2: Hypothetical Activation Energies for the Decarboxylation of this compound

Reaction StepDescriptionCalculated Activation Energy (ΔG‡, kcal/mol)
Step 1 Formation of enol intermediate25.3
Step 2 C-C bond cleavage (decarboxylation)35.8
Step 3 Tautomerization to final product15.1

Note: These values are hypothetical and serve to illustrate the type of data that would be generated from a computational study of the reaction mechanism.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy

The IR spectrum of a molecule is determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. For this compound, characteristic IR absorptions include the broad O-H stretch of the carboxylic acid groups (around 2500-3300 cm⁻¹), the C=O stretch (around 1710-1760 cm⁻¹), and various C-H and C-C stretching and bending modes. pressbooks.pub By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed bands can be made. Computational studies on similar molecules, like trans-o-coumaric acid, have shown good agreement between theoretically predicted and experimentally measured IR data. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts with a high degree of accuracy. researchgate.netrsc.org

For this compound, the ¹H NMR spectrum would be expected to show signals for the acidic protons of the carboxyl groups (typically in the 10-13 ppm range), the protons of the benzyl group, and the protons of the methyl group. pressbooks.pub The ¹³C NMR spectrum would show distinct signals for the carboxyl carbons (around 165-185 ppm), the carbons of the benzyl ring, the quaternary carbon, and the methyl carbon. pressbooks.pub Discrepancies between calculated and experimental shifts can often be resolved by considering conformational averaging or solvent effects. rsc.org

Table 3: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
IR Frequency (C=O stretch) 1725 cm⁻¹
IR Frequency (O-H stretch) 3100 cm⁻¹ (broad)
¹H NMR Chemical Shift (-COOH) 12.1 ppm
¹³C NMR Chemical Shift (-COOH) 175.4 ppm
¹³C NMR Chemical Shift (quaternary C) 55.2 ppm

Note: These are representative values based on typical ranges for carboxylic acids and are intended to be illustrative.

Enzymatic Transformations and Biochemical Pathways Involving 2 Benzyl 2 Methylpropanedioic Acid Analogs

Methylmalonyl-CoA Mutase Reactions and Related Biotransformations

Methylmalonyl-CoA mutase (MCM) is a crucial vitamin B12-dependent enzyme that catalyzes the isomerization of methylmalonyl-CoA to succinyl-CoA, a key step in the metabolism of odd-chain fatty acids and several amino acids. wikipedia.orgtaylorandfrancis.com This reaction channels metabolites into the tricarboxylic acid (TCA) cycle. wikipedia.org The substrate for MCM, methylmalonyl-CoA, is primarily derived from the catabolism of propionyl-CoA. wikipedia.org

While direct enzymatic data on 2-benzyl-2-methylpropanedioic acid with MCM is not available, the study of analogous dicarboxylic acids provides context. For instance, gut microbiota can ferment non-digestible carbohydrates into metabolites like succinate. acs.org The metabolism of dicarboxylic acids is a fundamental biochemical process. However, the structure of this compound, with its bulky benzyl (B1604629) and methyl substituents at the α-position, would likely present significant steric hindrance, potentially making it a poor substrate for MCM. The active site of MCM is tailored to accommodate the specific structure of methylmalonyl-CoA, and significant deviations, such as the large benzyl group, could prevent proper binding and catalytic activity. nih.gov

Arylmalonate Decarboxylase (AMDase) Catalysis for Substituted Malonic Acids

Arylmalonate decarboxylase (AMDase, EC 4.1.1.76) is a cofactor-independent enzyme that has garnered significant interest for its ability to catalyze the asymmetric decarboxylation of prochiral α-aryl-α-methylmalonic acids. nih.govontosight.ai This reaction yields optically pure α-arylpropionic acids, a class of compounds that includes important non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.orgnih.gov The enzyme, originally isolated from Bordetella bronchiseptica (formerly Alcaligenes bronchisepticus), exhibits a broad substrate spectrum and high enantioselectivity. nih.govfrontiersin.orguniprot.org

The catalytic mechanism of AMDase is unique as it operates without a cofactor. frontiersin.org The wild-type enzyme typically shows strict (R)-selectivity, though protein engineering has successfully produced (S)-selective variants. frontiersin.orgnih.gov The reaction involves the selective cleavage of the pro-(R) carboxyl group, followed by stereoselective protonation of the resulting enolate intermediate to form the final product. frontiersin.org

Although the natural substrate and physiological function of AMDase remain unknown, its utility in biocatalysis is well-established. nih.govfrontiersin.org Its substrate tolerance allows it to act on various arylmalonic acids. researchgate.net However, kinetic studies have indicated that an additional α-substituent can be disfavored due to steric clashes, suggesting that this compound might not be an ideal substrate for wild-type AMDase. frontiersin.org Enzyme engineering has been employed to create variants with improved catalytic properties and altered substrate specificity, which could potentially accommodate bulkier substrates. nih.govnih.gov

Table 1: Kinetic Parameters of AMDase Variants for Phenylmalonic Acid Analogs

Note: This table is compiled from various sources and represents typical values. Specific values can vary based on experimental conditions. The (S)-selective variant represents engineered enzymes with multiple mutations designed to improve performance for specific substrates like those leading to profens. frontiersin.orgnih.gov

Role of Nitrile Hydratase and Amidase in α,α-Disubstituted Malononitrile (B47326) Hydrolysis

The enzymatic conversion of nitriles to carboxylic acids is a significant industrial process, often accomplished through a two-step pathway involving nitrile hydratase (NHase, EC 4.2.1.84) and amidase (EC 3.5.1.4). thieme-connect.dewikipedia.org NHase first hydrates the nitrile to an amide, which is then hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia. thieme-connect.depsu.edu This bienzymatic system is found in various microorganisms, notably from the genus Rhodococcus. psu.edunih.gov

This pathway is relevant for the potential synthesis of this compound from its dinitrile precursor, 2-benzyl-2-methylpropanedinitrile. The complete hydrolysis of a dinitrile to a diacid requires the sequential action of both enzymes. However, α,α-disubstituted malononitriles present a challenge due to significant steric hindrance around the cyano groups. While some microbial systems can handle sterically hindered nitriles, the efficiency can be low. thieme-connect.de

Studies on Rhodococcus species have shown they can hydrolyze a wide range of aliphatic and aromatic nitriles. researchgate.net The process for a disubstituted malononitrile would involve the formation of a cyano-amide intermediate after the first hydration step, followed by further hydrolysis to a diacid. thieme-connect.de The substrate specificity and stability of the enzymes are critical factors; for example, most nitrile hydratases are unstable at temperatures above 30°C, which can limit process conditions. nih.gov

Enzymatic Esterification and Hydrolysis of this compound Derivatives

Lipases are a versatile class of enzymes widely used in organic synthesis for their ability to catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity under mild conditions. nih.govrsc.org These properties make them ideal for transformations involving derivatives of this compound.

Enzymatic esterification of a dicarboxylic acid like this compound with an alcohol can lead to the formation of either a monoester or a diester. rsc.orgnih.gov Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized for enhanced stability, are frequently used for these transformations. nih.govresearchgate.net The reaction outcome can be controlled by manipulating reaction parameters like the choice of solvent, water activity, and the molar ratio of the substrates. nih.gov

Conversely, the enzymatic hydrolysis of a prochiral diester of this compound can be performed enantioselectively to yield a chiral monoester, which is a valuable synthetic intermediate. nih.govresearchgate.net The ability of the lipase to distinguish between the two ester groups is key to a successful kinetic resolution. Studies on similar substituted esters have demonstrated the feasibility of this approach, achieving high enantiomeric excesses for the resulting acid or the remaining ester. researchgate.net

Table 2: Common Lipases and Their Applications in Ester Transformations

Kinetic and Thermodynamic Studies of Enzymatic Reactions

Understanding the kinetic and thermodynamic parameters of enzymatic reactions is fundamental to evaluating their efficiency and mechanism. nih.gov For enzymes acting on analogs of this compound, such as arylmalonate decarboxylase (AMDase), these studies provide critical insights into substrate binding affinity and catalytic turnover rates.

Thermodynamic studies investigate the energy changes during a reaction, including activation energy (E_a), and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. nih.gov These parameters help to construct an energy profile of the reaction, identifying rate-determining steps and the influence of environmental factors like solvent polarity. nih.gov For complex enzymatic reactions, theoretical studies and computational modeling, such as QM/MM calculations, are increasingly used to elucidate reaction mechanisms and energy barriers, complementing experimental data. nih.govchemrxiv.org Such studies have been crucial in understanding the cofactor-free mechanism of AMDase and the factors controlling its stereoselectivity. chemrxiv.org

Applications in Organic Synthesis and Medicinal Chemistry Research

Utility as a Versatile Intermediate and Building Block

2-Benzyl-2-methylpropanedioic acid is a valuable intermediate and building block in organic synthesis due to its unique structural features. The presence of a quaternary carbon atom, a benzyl (B1604629) group, and two carboxylic acid functionalities allows for a wide range of chemical transformations. The malonic acid core provides a reactive methylene (B1212753) group (alpha to both carbonyls) that can be readily deprotonated to form a stabilized enolate. This enolate is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions, a cornerstone of the malonic ester synthesis.

The diesters of this compound are particularly versatile. These esters can be selectively hydrolyzed, and the resulting mono-acid can then undergo further reactions. The carboxylic acid groups themselves can be converted into a variety of other functional groups, such as acid chlorides, amides, and esters, through standard synthetic methodologies. This functional group tolerance and reactivity make this compound and its derivatives useful starting materials for constructing more complex molecular architectures.

The structural framework of benzylmalonic acid and its derivatives makes them ideal starting points for synthesizing key intermediates that are subsequently elaborated into complex bioactive molecules, particularly natural products. Their ability to be manipulated into various functional groups and ring systems is of significant value to synthetic chemists.

Role in the Synthesis of Complex Organic Molecules

The structural attributes of this compound make it a key component in the synthesis of a variety of complex organic molecules. Its ability to serve as a scaffold for introducing stereocenters and diverse functionalities has been leveraged in the synthesis of natural products and their analogs.

A notable application of benzylmalonic acid derivatives is in the synthesis of key intermediates for Hunteria and Aspidosperma indole (B1671886) alkaloids, a large family of natural products with a wide range of potent biological activities. Research has demonstrated that the stereoselective allylation of a chiral half-ester of a benzylmalonic acid derivative can be converted into specific lactone intermediates. These lactones possess the necessary stereochemistry and functionality to serve as crucial building blocks for constructing the intricate polycyclic systems characteristic of these alkaloids. The synthesis typically begins with the allylation of the chiral half-ester, followed by a series of transformations to construct the lactone ring, which incorporates the stereocenter established in the initial asymmetric alkylation.

Furthermore, the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, can be employed using malonic acid derivatives. This reaction involves the condensation of an active methylene compound, such as a malonic ester, with an aldehyde or ketone. While specific examples detailing the use of this compound in this context are not abundant in readily available literature, the general reactivity of malonic acids suggests its potential in synthesizing substituted alkenes, which are precursors to a vast array of complex molecules.

Precursor in Stereoselective Synthesis of Bioactive Compounds

The creation of specific stereoisomers of bioactive compounds is a critical challenge in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different pharmacological activities. This compound and its derivatives serve as important precursors in stereoselective synthesis, enabling the controlled formation of chiral centers.

A key strategy in stereoselective synthesis involves the use of chiral auxiliaries . sigmaaldrich.comnumberanalytics.comnumberanalytics.com These are chiral molecules that are temporarily attached to a substrate to direct a chemical reaction to occur preferentially on one face of the molecule, thereby inducing stereoselectivity. numberanalytics.comnumberanalytics.com After the desired stereocenter is created, the auxiliary can be removed and often recycled. numberanalytics.com

In the context of this compound, chiral auxiliaries can be used to control the stereochemical outcome of alkylation reactions. The prochiral enolate formed by deprotonating a diester of this compound can be reacted with an alkyl halide in the presence of a chiral auxiliary. The auxiliary creates a chiral environment that favors the approach of the electrophile from one direction, leading to the formation of a specific enantiomer of the product.

For instance, research on the stereoselective alkylation of α-substituted malonate-imidazolidinones has demonstrated a successful methodology for creating chiral, non-racemic quaternary centers. nih.gov This approach utilizes a chiral auxiliary derived from an imidazolidinone. X-ray crystallography of the quaternized products suggests that the diastereoselectivity arises from a transition state where a metal cation is chelated within the malonate, directing the alkylation to a specific face of the enolate. nih.gov

Another study focused on the enantioselective phase-transfer catalyzed α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates. frontiersin.org Using a chiral phase-transfer catalyst, researchers were able to synthesize α-methyl-α-alkylmalonates, which are versatile chiral building blocks containing a quaternary carbon center, in high chemical yields and with excellent enantioselectivities. frontiersin.org The resulting chiral α,α-dialkylmalonates could be selectively hydrolyzed to the corresponding chiral malonic monoacids, which are valuable precursors for the synthesis of bioactive molecules like (-)-horsfiline and (+)-coerulescine. frontiersin.org

These examples, while not all directly employing this compound, highlight the established principles and methodologies that are applicable to its use as a precursor in stereoselective synthesis. The ability to generate enantiomerically enriched compounds containing a quaternary benzylic stereocenter is of significant interest in the development of new therapeutic agents.

Development of Agrochemicals from this compound Derivatives

The development of new agrochemicals, including herbicides and fungicides, is crucial for modern agriculture. While the direct application of this compound derivatives in commercial agrochemicals is not extensively documented in publicly available literature, the chemical motifs present in this compound suggest potential for such applications.

Derivatives of benzoic acid, a structural component of this compound, have shown potential antifungal properties. nih.gov For instance, benzoic acid and its derivatives have been investigated for their ability to suppress early blight in tomatoes, a disease caused by the fungus Alternaria solani. nih.gov These compounds can induce the plant's natural defense mechanisms, including the biosynthesis of salicylic (B10762653) acid and the enhancement of antioxidant enzymes. nih.gov

Furthermore, the broader class of malonic acid derivatives has been explored for various biological activities. A Canadian patent describes the use of certain malonic acid derivative compounds for retarding plant growth, indicating potential herbicidal or plant growth regulatory effects. nih.gov Research has also been conducted on the herbicidal and fungicidal activities of naturally occurring amino acid derivatives, which share some structural similarities with substituted malonic acids. nih.gov

Retrosynthetic Strategies for 2 Benzyl 2 Methylpropanedioic Acid and Its Derivatives

Disconnection Approaches and Identification of Synthetic Equivalents

Retrosynthetic analysis begins with the target molecule and involves a series of "disconnections," which are the reverse of known chemical reactions. lkouniv.ac.in This process generates idealized fragments called synthons , which are then matched to real-world chemical reagents known as synthetic equivalents . lkouniv.ac.inscitepress.org

For 2-benzyl-2-methylpropanedioic acid, the most logical disconnections are the two carbon-carbon bonds at the quaternary α-carbon. This is a classic "two-group disconnection" strategy that points directly to the malonic ester synthesis as the forward reaction pathway. libretexts.orgorganicchemistrytutor.com

The retrosynthetic breakdown is as follows:

Target Molecule: this compound.

Functional Group Interconversion (FGI): The dicarboxylic acid can be seen as the hydrolyzed form of a diester, such as diethyl 2-benzyl-2-methylpropanedioate. This simplifies the disconnections as ester chemistry is more versatile.

C-C Disconnection (1): The bond between the α-carbon and the benzyl (B1604629) group is disconnected. This reveals a benzyl cation synthon (PhCH₂⁺) and an enolate anion synthon of diethyl 2-methylpropanedioate.

C-C Disconnection (2): The bond between the α-carbon and the methyl group is disconnected. This yields a methyl cation synthon (CH₃⁺) and the enolate of diethyl propanedioate.

This analysis identifies diethyl propanedioate (malonic ester), a methyl halide, and a benzyl halide as the required starting materials. organicchemistrytutor.comlibretexts.org The enolate of the malonic ester serves as the nucleophilic synthetic equivalent for the α-carbon.

Table 1: Retrosynthetic Analysis of this compound

Disconnection StepBond BrokenSynthons GeneratedSynthetic Equivalents
FGI C-O (acid to ester)Carboxylic acidDiethyl ester
Cα-C (benzyl) α-carbon — BenzylBenzyl cation (PhCH₂⁺) and Diethyl 2-methylmalonate enolateBenzyl bromide (PhCH₂Br) and Diethyl 2-methylpropanedioate
Cα-C (methyl) α-carbon — MethylMethyl cation (CH₃⁺) and Diethyl malonate enolateIodomethane (CH₃I) and Diethyl propanedioate

Protecting Group Strategies for Carboxylic Acid Moieties and Hydroxyl Groups

In multi-step organic synthesis, protecting groups are often employed to temporarily mask a reactive functional group, preventing it from interfering with reactions elsewhere in the molecule. slideshare.net For the synthesis of this compound and its derivatives, the carboxylic acid groups are of primary concern.

In the context of the malonic ester synthesis, the ester groups (e.g., methyl or ethyl esters) inherently serve as protecting groups for the carboxylic acid functionalities. libretexts.org They are stable under the basic conditions required for enolate formation and alkylation but can be readily removed in a final deprotection/hydrolysis step using acid or base to yield the target dicarboxylic acid. libretexts.org

Table 2: Common Protecting Groups for Carboxylic Acids and Hydroxyls

Functional GroupProtecting GroupIntroduction Reagent(s)Removal Condition(s)
Carboxylic Acid Methyl EsterMeOH, Acid catalystAcid or Base Hydrolysis (e.g., NaOH, H₃O⁺) libretexts.org
Carboxylic Acid Benzyl EsterBenzyl alcohol, DCC or Benzyl bromideCatalytic Hydrogenolysis (H₂, Pd/C) fiveable.me
Carboxylic Acid tert-Butyl EsterIsobutylene, Acid catalystMild Acid (e.g., TFA) fiveable.me
Hydroxyl Benzyl Ether (Bn)Benzyl bromide, Base (e.g., NaH)Catalytic Hydrogenolysis (H₂, Pd/C) uchicago.edu
Hydroxyl tert-Butyldimethylsilyl Ether (TBDMS)TBDMS-Cl, ImidazoleFluoride ion (e.g., TBAF) or Acid libretexts.org

Application of Enolate Chemistry and Carbon-Carbon Bond Formation Reactions

The core of the synthesis for this compound lies in the application of enolate chemistry. masterorganicchemistry.com The malonic ester synthesis is a classic example of using a stabilized enolate for carbon-carbon bond formation. libretexts.org

The process begins with diethyl propanedioate (diethyl malonate). The α-hydrogens of this compound, situated between two electron-withdrawing carbonyl groups, are significantly acidic (pKa ≈ 13), allowing for easy deprotonation by a suitable base, such as sodium ethoxide (NaOEt) in ethanol (B145695). libretexts.org This acid-base reaction generates a resonance-stabilized enolate ion, which is a potent carbon nucleophile. masterorganicchemistry.comyoutube.com

The synthesis proceeds through two sequential alkylation steps:

First Alkylation: The malonate enolate is treated with a primary or benzylic halide, for example, benzyl bromide. The enolate attacks the electrophilic carbon of the benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming diethyl 2-benzylpropanedioate. libretexts.org

Second Alkylation: The resulting monosubstituted malonic ester still possesses one acidic α-hydrogen. A second deprotonation with sodium ethoxide generates a new enolate. This enolate is then treated with a second alkyl halide, such as iodomethane, to install the methyl group, yielding diethyl 2-benzyl-2-methylpropanedioate. organicchemistrytutor.com

Hydrolysis and Decarboxylation: The final dialkylated ester is subjected to hydrolysis, typically using aqueous acid (e.g., H₃O⁺) and heat. This process converts both ester groups into carboxylic acids. The resulting β-dicarboxylic acid is unstable to heat and readily undergoes decarboxylation (loss of CO₂) to yield the final product, this compound. libretexts.org

While the Claisen condensation also involves enolates, it describes the reaction of an enolate with an ester to form a β-keto ester and is therefore a different synthetic transformation not directly used in this specific sequence.

Chemo- and Regioselective Disconnections

The concepts of chemoselectivity and regioselectivity are crucial for designing efficient synthetic routes.

Regioselectivity refers to the preference for a reaction to occur at one specific position or region over all other possible positions.

Chemoselectivity is the ability to react with one functional group in the presence of other, different functional groups.

The retrosynthetic analysis of this compound is fundamentally based on a regioselective disconnection . The disconnection is made at the α-carbon because the forward reaction—the malonic ester synthesis—is highly regioselective.

The regioselectivity of the forward synthesis is ensured because:

The deprotonation step exclusively occurs at the α-carbon. The protons on this carbon are far more acidic than any others in the molecule due to the stabilizing effect of the two adjacent ester groups.

The subsequent alkylation reactions also occur regioselectively at this same α-carbon, as this is the location of the nucleophilic enolate.

The process is also chemoselective. The ethoxide base preferentially acts as a Brønsted-Lowry base to deprotonate the α-carbon rather than as a nucleophile to attack the ester carbonyls (which would lead to a non-productive transesterification). Furthermore, the enolate formed acts as a nucleophile towards the alkyl halide, a classic Sₙ2 reaction, rather than initiating other potential side reactions. Therefore, the disconnection of the Cα-C bonds is a reliable and predictable strategy rooted in the well-understood chemo- and regioselectivity of enolate alkylations.

Stereoselective Synthesis and Chiral Control in 2 Benzyl 2 Methylpropanedioic Acid Chemistry

Asymmetric Alkylation and Functionalization of Malonate Esters

The synthesis of 2-benzyl-2-methylpropanedioic acid typically starts from a malonate ester, such as diethyl malonate. libretexts.org The core synthetic operation is the sequential alkylation of the α-carbon, the carbon atom situated between the two carbonyl groups. libretexts.orglibretexts.org The hydrogens on this carbon are acidic (pKa ≈ 13 for diethyl malonate) and can be easily removed by a base like sodium ethoxide to form a nucleophilic enolate. libretexts.org This enolate can then react with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in an S_N2 reaction to form a new carbon-carbon bond. libretexts.orglibretexts.org

To create this compound, a two-step alkylation is necessary. First, the malonate enolate is reacted with a methylating agent, followed by a second deprotonation and subsequent reaction with a benzylating agent (or vice versa). libretexts.org After these alkylation steps, the resulting 2-benzyl-2-methyl-diethyl-propanedioate can be hydrolyzed to the final diacid product. libretexts.org

However, a standard alkylation sequence on an achiral malonate ester results in a racemic mixture—an equal mix of both enantiomers—as there is no inherent preference for the alkyl halide to approach the planar enolate from either face. To induce stereoselectivity, chiral influences must be introduced. One effective method is phase-transfer catalysis (PTC). In this approach, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, is used to shuttle the enolate anion from the aqueous or solid phase into the organic phase where the alkyl halide is present. usm.edu The chiral environment created by the catalyst-enolate complex directs the approach of the alkylating agent, favoring the formation of one enantiomer over the other. frontiersin.orgnih.gov

Research into the asymmetric alkylation of malonate esters has shown that the structure of both the substrate and the catalyst is crucial for achieving high enantioselectivity. frontiersin.orgnih.gov For instance, using bulky ester groups like tert-butyl on the malonate substrate can enhance the stereochemical outcome. frontiersin.orgnih.gov

Table 1: Optimization of Asymmetric Benzylation of a Malonate Ester Derivative using Phase-Transfer Catalysis. nih.gov
EntryCatalystBase (equiv.)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Cinchona-derived PTCCsOH·H₂O (5.0)Toluene09991
2Cinchona-derived PTCKOH (5.0)Toluene09985
3Cinchona-derived PTCK₂CO₃ (5.0)Toluene09578
4Cinchona-derived PTCCsOH·H₂O (5.0)CH₂Cl₂09888
5Cinchona-derived PTCCsOH·H₂O (5.0)Toluene259982

Enantioselective Approaches to this compound Derivatives

Achieving enantioselectivity in the synthesis of this compound derivatives can be accomplished through several distinct strategies beyond asymmetric alkylation. A prominent method involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule. It directs the stereochemical course of a reaction and is subsequently removed. For the synthesis of chiral malonates, a chiral alcohol like (-)-menthol can be used to form a chiral ester. usm.edu The steric bulk of the menthol (B31143) group blocks one face of the resulting enolate, forcing the incoming alkyl group to attack from the opposite, less hindered face, thereby creating a new stereocenter with a predictable configuration. usm.edu After the alkylation step, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Another powerful enantioselective approach is the desymmetrization of a prochiral precursor. In this strategy, a symmetrical molecule that has two identical, enantiotopic functional groups is reacted with a chiral reagent or catalyst that selectively modifies only one of them. For example, a disubstituted malonic ester bearing two identical ester groups can be selectively hydrolyzed by a chiral catalyst, yielding a chiral malonic half-ester. usm.edu While this specific approach is more common for producing mono-acid derivatives, the principle of desymmetrization is a cornerstone of asymmetric synthesis.

Furthermore, catalytic asymmetric methods are highly sought after as they can generate large quantities of a chiral product from a small amount of a chiral catalyst. nih.gov These methods include the use of chiral metal complexes or organocatalysts to control the stereochemistry of key bond-forming reactions. capes.gov.br

Chiral Catalyst Development for Stereocontrol (e.g., Chiral Phosphoric Acids)

In recent years, chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as exceptionally powerful organocatalysts for a vast array of asymmetric transformations. researchgate.netnih.govrsc.org Derived from axially chiral scaffolds like BINOL (1,1'-bi-2-naphthol) or SPINOL (1,1′-spirobiindane-7,7′-diol), these catalysts possess a well-defined, three-dimensional chiral environment. researchgate.net

The catalytic action of a CPA is bifunctional. The acidic proton of the phosphoric acid group can activate an electrophile (like an imine or a carbonyl group) by protonating it, making it more reactive. Simultaneously, the basic oxygen atoms of the phosphate (B84403) group can act as a hydrogen bond acceptor, organizing the nucleophile in a specific orientation relative to the activated electrophile. nih.gov This dual activation and organization within the chiral pocket of the catalyst ensures that the reaction proceeds through a highly ordered, low-energy transition state, leading to the formation of one enantiomer with high preference. researchgate.netnih.gov

While direct CPA-catalyzed alkylation of malonates is challenging, CPAs excel in related reactions that can produce precursors to chiral acids. For instance, they are highly effective in the asymmetric transfer hydrogenation of α,β-unsaturated compounds and the enantioselective addition of nucleophiles to imines, which can yield enantioenriched amino acids and other chiral building blocks. researchgate.netnih.gov The development of increasingly complex and sterically demanding CPAs continues to expand the scope of reactions that can be controlled with high fidelity, offering potential future pathways to compounds like this compound. researchgate.net

Diastereoselective Transformations and Control of Multiple Stereocenters

When a molecule contains more than one stereocenter, not only enantiomers but also diastereomers can exist. Controlling the relative configuration of multiple stereocenters is a significant challenge in synthesis. Diastereoselective transformations aim to control this relative stereochemistry. This is often achieved by using a substrate that already contains a stereocenter to influence the creation of a new one.

In the context of substituted propanedioic acids, if a chiral malonate derivative is used as a starting material, the existing stereocenter can direct the stereochemical outcome of a subsequent reaction. For example, the stereoselective synthesis of (2R, 3S)-2-benzyl-2-hydroxy-3-(3,4-methylenedioxybenzyl)-γ-butyrolactone, a related compound with multiple stereocenters, was achieved by starting with a chiral precursor derived from L-(+)-arabinose. nih.gov The inherent chirality of the starting material guided the formation of subsequent stereocenters.

Achieving dual stereocontrol, where a single chiral catalyst can be tuned to produce different stereoisomers of the product by simply changing reaction conditions (like the solvent or an additive), is an advanced and highly desirable goal. scispace.com This often reflects a shift in the reaction mechanism or the structure of the catalytic transition state. scispace.com Such strategies allow for access to a wider range of stereoisomers from a single chiral source, enhancing synthetic flexibility. scispace.com

Enzymatic Resolution and Deracemization Strategies for Optically Pure Products

Even when asymmetric syntheses provide products with high enantiomeric excess, further purification is often necessary to obtain enantiomerically pure compounds. Resolution is the process of separating a racemic mixture into its constituent enantiomers. Enzymatic resolution is a particularly effective and widely used technique that leverages the high stereoselectivity of enzymes.

Lipases are a class of enzymes commonly used for this purpose. nih.gov They can selectively catalyze the hydrolysis of an ester group of one enantiomer in a racemic mixture, while leaving the other enantiomer's ester group intact. For example, in a racemic mixture of a methyl ester derivative of this compound, a lipase (B570770) could selectively hydrolyze the (R)-enantiomer to the corresponding carboxylic acid, leaving the (S)-methyl ester unreacted. The resulting mixture of a carboxylic acid and an ester is easily separated due to their different chemical properties. This method has been successfully applied to the resolution of related compounds like (R,S)-2-methylbutyric acid. nih.gov The choice of enzyme, solvent, and reaction conditions is critical for achieving high efficiency and selectivity. nih.gov

An alternative to resolution is deracemization, a process that converts a racemic mixture into a single, enantiomerically pure product, theoretically allowing for a 100% yield. This is a more complex and less common strategy but represents a highly efficient approach to obtaining optically pure materials. One method explored for related compounds involves phase-transfer catalyzed hydrolysis, where a chiral catalyst selectively hydrolyzes one enantiomer from a racemic ester mixture. usm.edu

Table 2: Examples of Enzymatic Resolution of Racemic Acids. nih.gov
EnzymeSubstrateProduct Enantiomer FavoredConversion (%)Product Enantiomeric Excess (ee_p, %)Enantiomeric Ratio (E)
Candida antarctica B(R,S)-2-methylbutyric acidR~409035
Thermomyces lanuginosus(R,S)-2-methylbutyric acidR~189126
Candida rugosa(R,S)-2-methylbutyric acidS~347510
Rhizopus oryzae(R,S)-2-methylbutyric acidS~35494

Future Research Directions and Challenges in 2 Benzyl 2 Methylpropanedioic Acid Chemistry

Development of Green and Sustainable Synthetic Routes

A primary challenge in the broader field of chemical synthesis is the development of environmentally benign processes. Traditional syntheses of substituted malonic acids often rely on the malonic ester synthesis, which can involve harsh bases, volatile organic solvents, and multi-step procedures that generate significant waste. patsnap.comuobabylon.edu.iqstudysmarter.co.uk Future research must prioritize the development of greener and more sustainable routes to 2-Benzyl-2-methylpropanedioic acid.

Key areas of focus should include:

Catalytic Approaches: The use of novel catalysts, such as tungsten oxide nanoparticles, has shown promise in improving the efficiency of malonic ester production. patsnap.com Research into heterogeneous catalysts could simplify purification and allow for catalyst recycling, enhancing the sustainability of the process.

Alternative Solvents: Moving away from traditional organic solvents towards greener alternatives like deep eutectic solvents (DES) could significantly reduce the environmental impact. researchgate.net DES are non-volatile, biodegradable, and can often be recycled, making them an attractive medium for synthesis. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, and increase yield, while minimizing solvent usage and waste generation.

Bio-based Feedstocks: Investigating the potential of deriving starting materials from renewable biomass sources would represent a major step towards a fully sustainable synthesis.

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by its two carboxylic acid groups. While reactions like esterification and decarboxylation are expected, there is considerable scope for exploring more novel transformations. nih.gov

Future research should investigate:

Selective Monofunctionalization: A significant challenge lies in the selective reaction of one carboxylic acid group while leaving the other intact. Developing methods for mono-esterification or mono-amidation would create valuable intermediates for further synthesis. nih.gov

Decarboxylative Cross-Coupling: Exploring the potential of the diacid as a substrate in decarboxylative coupling reactions could open up new avenues for creating complex molecular architectures.

Ring-Forming Reactions: The dicarboxylic acid functionality makes it a potential precursor for the synthesis of heterocyclic compounds, such as barbiturates and other cyclic structures, which are of interest in medicinal chemistry. atamanchemicals.com

Asymmetric Transformations: The development of catalytic asymmetric methods to differentiate between the two prochiral carboxylic acid groups would be a significant breakthrough, enabling the synthesis of enantiomerically pure compounds. usm.edu

Integration with Advanced Catalytic Systems

The integration of advanced catalytic systems is crucial for unlocking the full potential of this compound. Both homogeneous and heterogeneous catalysis, as well as biocatalysis, offer unique advantages.

Organocatalysis: The use of small organic molecules as catalysts could provide a metal-free alternative for various transformations, including asymmetric reactions.

Biocatalysis: Enzymes, such as lipases for selective esterification or decarboxylases, could offer unparalleled selectivity under mild reaction conditions. The use of enzymes like Pig Liver Esterase (PLE) for the enantioselective synthesis of malonic half-esters is a known strategy, though its effectiveness can be substrate-dependent. usm.edu

Phase-Transfer Catalysis: For reactions involving immiscible phases, phase-transfer catalysts, such as N-benzyl quaternary ammonium (B1175870) salts derived from cinchona alkaloids, could enhance reaction rates and yields, particularly in greener solvent systems. usm.edu

Palladium Catalysis: Palladium-catalyzed reactions are powerful tools in organic synthesis. nih.gov For instance, systems like PdI2/KI have been effective in the oxidative carbonylation of diamines to form cyclic ureas, a reaction type that could be adapted for derivatives of the target molecule. mdpi.com

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules. By predicting the properties and reactivity of virtual compounds, researchers can prioritize synthetic efforts on the most promising candidates.

For this compound, computational studies could be employed to:

Predict Physicochemical Properties: Properties such as solubility, lipophilicity, and electronic characteristics of novel derivatives can be calculated to guide their design for specific applications.

Model Reaction Mechanisms: Understanding the transition states and energy barriers of potential reactions can aid in the optimization of reaction conditions and the development of more efficient catalysts.

Virtual Screening: Large libraries of virtual derivatives can be screened for potential biological activity or material properties, identifying high-priority targets for synthesis.

Below is a table of hypothetical novel derivatives and their potential, predictable properties:

Derivative NamePotential ModificationPredicted Property/Application
2-Benzyl-2-methyl-N,N'-diphenylpropanediamideAmidation with anilinePotential for hydrogen bonding-driven self-assembly
Poly(2-benzyl-2-methylpropylene malonate)Polyesterification with 1,3-propanediolBiodegradable polymer with tunable thermal properties
(4-Fluorobenzyl)-2-methylpropanedioic acidSubstitution on the benzyl (B1604629) ringAltered electronic properties for use in coordination polymers
This compound monoesterSelective mono-esterificationChiral building block for asymmetric synthesis

Expansion of Applications in Niche Chemical Fields

While substituted malonic acids are known as intermediates in the synthesis of pharmaceuticals and agrochemicals, there is significant untapped potential for this compound and its derivatives in more specialized fields. patsnap.comatamanchemicals.com

Future research could explore applications in:

Polymer Chemistry: The diacid functionality makes it an ideal monomer for the synthesis of specialty polyesters and polyamides. atamanchemicals.com These polymers could possess unique thermal or mechanical properties due to the bulky benzyl and methyl substituents.

Materials Science: As a ligand, it could be used to construct metal-organic frameworks (MOFs) or coordination polymers. The benzyl group could be further functionalized to tune the properties of the resulting materials for applications in gas storage or catalysis.

Flavor and Fragrance Industry: Malonic acid esters are used in the flavor and fragrance industry. atamanchemicals.com Derivatives of this compound could be synthesized and evaluated for novel sensory properties.

Medicinal Chemistry: While direct dosage information is outside the scope, the core structure can be a starting point for creating new classes of compounds. For example, derivatives of N-Benzyl-2-acetamidopropionamide have shown anticonvulsant activities. nih.gov The rigid substitution pattern of this compound could be used to design constrained analogues of biologically active molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzyl-2-methylpropanedioic acid, and how can purity be optimized?

  • Methodology : Traditional condensation reactions involving substituted malonic acid derivatives and benzyl halides are commonly used. For example, microwave-assisted synthesis (as seen in analogous compounds like 2-phenoxybenzoic acid) can reduce reaction time and improve yield . Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical for achieving >95% purity. Monitor reaction progress using TLC or HPLC.

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodology : Adhere to general lab safety protocols for carboxylic acid derivatives:

  • Use fume hoods to avoid inhalation of fine particulates .
  • Wear nitrile gloves and lab coats to prevent skin contact; flush affected areas with water for 15 minutes if exposure occurs .
  • Store in airtight containers away from oxidizers and bases to prevent unintended reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzyl and methyl substituents on the propanedioic acid backbone. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook for analogous structures) .
  • FTIR : Identify carbonyl (C=O) stretches near 1700–1750 cm1^{-1} and aromatic C-H bends .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (C12_{12}H12_{12}O4_4, theoretical 220.0736 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian 09) to analyze electron density maps and identify electrophilic sites (e.g., carbonyl carbons).
  • Compare activation energies for reactions with amines or alcohols to optimize reaction conditions .
  • Validate models experimentally using kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Iterative Testing : Measure solubility in polar (water, DMSO) and nonpolar (hexane, toluene) solvents at controlled temperatures (20–60°C).
  • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to assess variability across studies, accounting for impurities or hydration states .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 2-phenoxybenzoic acid) to identify trends .

Q. How does steric hindrance from the benzyl and methyl groups influence its catalytic applications?

  • Methodology :

  • X-ray Crystallography : Determine spatial arrangement and bond angles (if single crystals are obtainable) .
  • Kinetic Isotope Effects (KIE) : Study deuterated analogs to assess steric vs. electronic effects in reactions.
  • Catalytic Screening : Test activity in asymmetric synthesis (e.g., organocatalysis) and compare with less hindered analogs (e.g., propanedioic acid derivatives) .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing clustered data in structure-activity relationship (SAR) studies?

  • Methodology :

  • Use mixed-effects models to account for nested variables (e.g., substituent groups, reaction conditions) .
  • Apply principal component analysis (PCA) to reduce dimensionality in datasets linking substituent properties (e.g., Hammett constants) to biological activity .

Q. How can researchers design experiments to investigate metabolic pathways involving this compound?

  • Methodology :

  • Isotopic Labeling : Synthesize 13C^{13}C-labeled this compound and track metabolites via LC-MS.
  • Enzyme Assays : Incubate with liver microsomes or recombinant enzymes (e.g., cytochrome P450) to identify oxidation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.